molecular formula C24H26N2O2 B6422150 6-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one CAS No. 900297-76-9

6-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one

カタログ番号: B6422150
CAS番号: 900297-76-9
分子量: 374.5 g/mol
InChIキー: CFFPGBOLEQCWSR-VMPITWQZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one is a synthetic small molecule designed for research purposes. It belongs to a class of hybrid structures combining a coumarin core with a piperazine linker. This specific architecture is of significant interest in medicinal chemistry, as both moieties are frequently explored for their potential biological activities . The structural framework suggests this compound may be a candidate for investigating serotonin-related pathways . Researchers studying drug-induced phospholipidosis may also find this compound relevant, as cationic amphiphilic drugs featuring basic nitrogen atoms, common in piperazine-containing compounds, are known to inhibit lysosomal phospholipase A2 (PLA2G15), a key mechanism in this form of cellular toxicity . Its potential research applications are rooted in its molecular design, making it a valuable tool for probing biochemical interactions, screening for pharmacological activity, and advancing the development of novel therapeutic agents.

特性

IUPAC Name

6-methyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-19-9-10-23-22(16-19)21(17-24(27)28-23)18-26-14-12-25(13-15-26)11-5-8-20-6-3-2-4-7-20/h2-10,16-17H,11-15,18H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFPGBOLEQCWSR-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

6-Methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 6-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one is C24H28N2O3, with a molecular weight of 396.49 g/mol. The compound features a chromenone core substituted with a piperazine moiety and a phenylpropene side chain, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 6-methyl-4-{...}. For instance, derivatives with chromenone structures have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds induce apoptosis in cancer cells through the modulation of apoptotic pathways, including the activation of caspases and the upregulation of pro-apoptotic proteins .

Table 1: Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A54912.5Apoptosis induction via caspase activation
MCF715.3Inhibition of cell proliferation
HeLa10.0Modulation of Bcl-2 family proteins

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. Studies indicate that derivatives exhibit varying degrees of activity against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The biological activity of 6-methyl-4-{...} can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It may cause G1 phase arrest in cancer cells.
  • Antimicrobial Action : Disruption of cell membrane integrity and inhibition of nucleic acid synthesis.

Case Studies

Several case studies have demonstrated the efficacy of similar compounds in clinical scenarios:

  • Case Study: Breast Cancer Treatment
    • A derivative showed promising results in reducing tumor size in a preclinical model when administered in combination with standard chemotherapy agents.
    • The study reported enhanced efficacy due to synergistic effects observed in combination therapy.
  • Case Study: Antimicrobial Resistance
    • A study evaluated the effectiveness of a related compound against multidrug-resistant strains of bacteria, showing significant inhibition at lower concentrations than traditional antibiotics.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Effects

Coumarin derivatives with substitutions at positions 3, 4, or 6 exhibit distinct biological activities. For instance:

  • Series C (4-Substituted Coumarins) : Compounds like 6-methyl-4-(4-phenylpiperazin-1-yl)-2H-chromen-2-one (C9) (IC₅₀ = 4.5 μmol/L against AChE) demonstrate superior activity compared to 6-substituted analogs (Series A) due to better alignment with the enzyme’s active site gorge .
Table 1: Structural and Activity Comparison of Selected Coumarin Derivatives
Compound Name Substitution Position Piperazine Substituent IC₅₀ (μmol/L) Key Structural Feature
C9 4 Phenyl 4.5 Direct piperazine-phenyl linkage
Target Compound 4 (2E)-3-Phenylprop-2-en-1-yl N/A Cinnamyl group for rigidity
C10 4 4-Methylbenzoyl 5.3 Acylated piperazine
4f (from ) 4 3-Piperazine-1-yl-propoxy N/A Propoxy linker

Role of Linker Length and Substituent Geometry

  • Linker Length : Series A coumarins (6-substituted) with short methylene linkers showed reduced AChE inhibition due to insufficient reach into the enzyme’s gorge. The target compound’s methylene linker between coumarin and piperazine may offer better positioning than Series A but requires validation .
  • Cinnamyl vs. Phenyl Substituents : The cinnamyl group’s planar geometry and conjugated double bond (2E-configuration) could improve π-π stacking or hydrophobic interactions compared to C9’s phenyl group. Similar enhancements were observed in compound 13a (), where a propenyl group increased antimicrobial activity .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Halogenated analogs like C3 () and 11c () showed altered solubility and target affinity, suggesting that the target compound’s cinnamyl group (electron-rich) may favor different interactions.
  • Methyl Group at Position 6 : The 6-methyl substitution in the target compound and C9 may reduce metabolic degradation compared to unsubstituted coumarins, as seen in harmirin derivatives () .

準備方法

Intermediate Synthesis: 2-Hydroxy-4-methylbenzaldehyde

A modified protocol from the coumarin-6 synthesis patent (CN101987846A) outlines the preparation of substituted salicylaldehydes:

  • M-diethylaminophenol (5.6 mol) is reacted with dimethylformamide (9.8 mol) under cooled conditions (4°C).

  • Phosphorus oxychloride (0.74 mol) is added dropwise, followed by heating at 40°C for 5 hours.

  • The product is neutralized with sodium hydroxide (pH 5), yielding 2-hydroxy-4-methylbenzaldehyde.

Cyclization to 6-Methylchromen-2-one

The aldehyde intermediate undergoes cyclization with ethyl acetoacetate in acidic conditions (e.g., concentrated H₂SO₄) to form the coumarin core:

2-Hydroxy-4-methylbenzaldehyde+CH3C(O)CH2COOEtH2SO46-Methylchromen-2-one+H2O\text{2-Hydroxy-4-methylbenzaldehyde} + \text{CH}3\text{C(O)CH}2\text{COOEt} \xrightarrow{\text{H}2\text{SO}4} \text{6-Methylchromen-2-one} + \text{H}_2\text{O}

Key parameters :

  • Temperature: 80–100°C

  • Reaction time: 4–6 hours

  • Yield: 68–75%

Functionalization at the 4-Position

Introducing a reactive group at the coumarin’s 4-position is critical for subsequent piperazine coupling. Two primary methods are documented:

Chloromethylation

Chloromethylation using paraformaldehyde and HCl gas in dioxane:

  • 6-Methylchromen-2-one (1 equiv) is refluxed with paraformaldehyde (1.2 equiv) and HCl gas in anhydrous dioxane.

  • The intermediate 4-chloromethyl-6-methylchromen-2-one is isolated via vacuum filtration.
    Conditions :

  • Temperature: 110°C

  • Time: 8–12 hours

  • Yield: 60–65%

Mannich Reaction

Alternative functionalization via the Mannich reaction introduces a hydroxymethyl group:

  • Coumarin (1 equiv), piperazine (1.5 equiv), and formaldehyde (2 equiv) are refluxed in ethanol.

  • 4-(Piperazin-1-ylmethyl)-6-methylchromen-2-one is obtained after recrystallization.
    Conditions :

  • Temperature: 70°C

  • Catalyst: None required

  • Yield: 72–78%

Piperazine-Cinnamyl Coupling

The final step involves attaching the (2E)-3-phenylprop-2-en-1-yl group to the piperazine nitrogen.

Cinnamyl Bromide Alkylation

Cinnamyl bromide (1.2 equiv) reacts with the piperazine intermediate in acetonitrile under basic conditions:

  • 4-(Piperazin-1-ylmethyl)-6-methylchromen-2-one (1 equiv) and K₂CO₃ (3 equiv) are stirred in anhydrous CH₃CN.

  • Cinnamyl bromide is added dropwise at 0°C, followed by reflux.
    Conditions :

  • Temperature: 80°C

  • Time: 6 hours

  • Yield: 58–63%

Stereoselective Wittig Reaction

To ensure the (2E) -configuration of the cinnamyl group, a Wittig reaction is employed:

  • 4-(Piperazin-1-ylmethyl)-6-methylchromen-2-one (1 equiv) reacts with (E)-3-phenylprop-2-en-1-yltriphenylphosphonium bromide (1.1 equiv) in THF.

  • n-BuLi (1.1 equiv) is added at −78°C, followed by warming to room temperature.
    Conditions :

  • Solvent: THF

  • Temperature: −78°C to 25°C

  • Yield: 70–75%

Comparative Analysis of Methods

Parameter Chloromethylation Mannich Reaction Wittig Reaction
Reaction Time 8–12 hours6 hours3 hours
Temperature 110°C70°C−78°C to 25°C
Yield 60–65%72–78%70–75%
Stereoselectivity LowN/AHigh (E > 95%)
Cost LowModerateHigh

Challenges and Optimization

  • Stereochemical Control : The (2E) -configuration of the cinnamyl group is crucial for bioactivity. The Wittig method outperforms alkylation in stereoselectivity but requires stringent anhydrous conditions.

  • Piperazine Reactivity : Over-alkylation at the piperazine’s secondary nitrogen can occur, necessitating stoichiometric control.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, CH₃CN) improve solubility but may complicate purification .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction parameters require optimization?

The synthesis of chromenone-piperazine derivatives typically involves multi-step reactions, including:

  • Core chromenone formation : Acid- or base-catalyzed cyclization of substituted salicylaldehydes.
  • Piperazine linkage : Nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt) to attach the (2E)-3-phenylprop-2-en-1-yl-piperazine moiety. Critical parameters include:
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) for coupling steps .
  • Temperature control : 60–80°C for cyclization; room temperature for amine coupling .
  • Reaction time : 12–24 hours for complete conversion, monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the chromenone core and piperazine substituents .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%) .

Q. What are the common challenges in crystallographic structure determination for this compound?

  • Crystal quality : Slow evaporation from chloroform/hexane mixtures (1:1) improves crystal growth .
  • Refinement software : SHELXL (via SHELX suite) is widely used for small-molecule refinement, though twinning or disorder in the (2E)-3-phenylprop-2-en-1-yl group may require constraints .
  • Hydrogen placement : Geometrical placement with Uiso(H)=1.21.5×Ueq(C)U_{iso}(H) = 1.2–1.5 \times U_{eq}(C) for riding models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

  • Solvent screening : Ethanol or DMF for reflux conditions (80°C) enhances solubility of intermediates .
  • Catalyst selection : Triethylamine or DMAP accelerates coupling reactions by deprotonating amines .
  • Workflow : Use design-of-experiment (DoE) approaches to optimize temperature, solvent, and stoichiometry. For example, a 1.2:1 molar ratio of piperazine derivative to chromenone precursor reduces unreacted starting material .

Q. What strategies resolve discrepancies between computational and experimental structural data (e.g., bond angles, torsion)?

  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to identify steric clashes or conformational flexibility .
  • Multi-method validation : Cross-validate NMR-derived dihedral angles with crystallographic data. For example, the C44–C45–C46 angle (121.03° in X-ray) should align with NMR 3JHH^3J_{HH} coupling constants .
  • Software cross-check : Refine structures using both SHELXL and Olex2 to detect systematic errors .

Q. What methodological approaches establish structure-activity relationships (SAR) for its biological activity?

  • In vitro assays : Screen against kinase targets (e.g., PI3K, MAPK) using ATP-competitive binding assays. IC50_{50} values correlate with the electron-withdrawing effects of the chromenone carbonyl group .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with hydrophobic pockets (e.g., the (2E)-3-phenylprop-2-en-1-yl group’s π-π stacking with tyrosine residues) .
  • Metabolic stability : LC-MS/MS to assess hepatic microsomal degradation, with logP values <3.5 favoring bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。